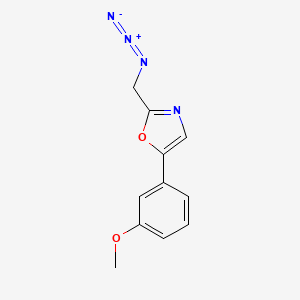

2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole

Description

Properties

IUPAC Name |

2-(azidomethyl)-5-(3-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-16-9-4-2-3-8(5-9)10-6-13-11(17-10)7-14-15-12/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJICOKYARORYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(O2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: High-Efficiency Synthesis of Triazole-Linked Oxazole Pharmacophores

[1]

Abstract

The fusion of oxazole and 1,2,3-triazole moieties creates a privileged scaffold in medicinal chemistry, exhibiting potent antifungal, anticancer (e.g., PLK3 inhibition), and antitubercular properties. This application note details a robust, modular protocol for synthesizing 1,2,3-triazole-linked oxazole pharmacophores . Unlike linear syntheses, this guide advocates a convergent "Click-Assembly" strategy: constructing a functionalized oxazole core followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method maximizes library diversity and yield while minimizing purification bottlenecks.

Strategic Retrosynthesis & Rationale

The structural integrity of the oxazole ring is often compromised by harsh conditions. Therefore, our strategy employs the Robinson-Gabriel cyclodehydration to form the oxazole core before introducing the sensitive triazole moiety. The linkage is established via a methylene bridge, providing rotational freedom that often enhances ligand-protein binding affinity.

Mechanistic Pathway Analysis

The synthesis hinges on three critical phase transitions:

-

Core Construction: Cyclization of

-acylamino ketones to form the oxazole ring.[1] -

Activation: Conversion of a chloromethyl handle to an azide (the "Click" handle).

-

Ligation: Regioselective 1,4-disubstituted triazole formation via CuAAC.

Figure 1: Retrosynthetic strategy emphasizing the convergent assembly of the pharmacophore.

Detailed Experimental Protocol

Phase I: Synthesis of the 2-(Chloromethyl)oxazole Core

Rationale: The Robinson-Gabriel synthesis is selected over the Van Leusen reaction here because it allows for the precise installation of the chloromethyl group at the C2 position, a versatile handle for subsequent functionalization.

Reagents:

-

-Acylamino ketone precursor (e.g.,

-

Ammonium Acetate (

) -

Glacial Acetic Acid (

)

Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the

-acylamino ketone (10 mmol) in glacial acetic acid (30 mL). -

Cyclization: Add anhydrous

(50 mmol, 5 equiv). The excess ammonium source acts as both a nitrogen source and a buffering agent to promote dehydration. -

Reflux: Heat the mixture to 115°C (oil bath temperature) for 3–5 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane) for the disappearance of the starting amide.

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) and neutralize carefully with saturated

solution until pH ~7. -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over anhydrous -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Phase II: Installation of the Azide Handle

Safety Note: Low molecular weight organic azides can be explosive. Maintain a C/N ratio > 3. Perform reactions behind a blast shield.

Reagents:

-

2-(Chloromethyl)oxazole (from Phase I)

-

Sodium Azide (

) -

Dimethylformamide (DMF) or DMSO

Protocol:

-

Dissolution: Dissolve the chloromethyl oxazole (5 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (

). -

Substitution: Add

(7.5 mmol, 1.5 equiv) in a single portion. -

Reaction: Stir at room temperature for 4–6 hours. Mild heating (40°C) may be required for sterically hindered substrates, but avoid temperatures >60°C to prevent decomposition.

-

Quench: Dilute with cold water (50 mL) and extract with Diethyl Ether (

mL). Note: Ether is preferred here to facilitate easy removal of DMF during washing. -

Isolation: The organic layer is washed extensively with water (

) to remove DMF, dried over

Phase III: Triazole Ligation via CuAAC (Click Chemistry)

Rationale: We utilize the

Reagents:

-

2-(Azidomethyl)oxazole (from Phase II)

-

Terminal Alkyne (Diversity Component)

-

Copper(II) Sulfate Pentahydrate (

) -

Sodium Ascorbate (NaAsc)

-

Solvent:

(1:1)

Protocol:

-

Mixture Preparation: In a scintillation vial, suspend the alkyne (1.0 equiv) and azido-oxazole (1.0 equiv) in a 1:1 mixture of

and water (concentration ~0.2 M). -

Catalyst Addition: Add

(5 mol% as a 1M aqueous solution) followed immediately by Sodium Ascorbate (10 mol% as a freshly prepared 1M aqueous solution). The mixture should turn bright yellow/orange, indicating Cu(I) generation. -

Incubation: Stir vigorously at room temperature for 12–24 hours.

-

Completion: TLC usually shows a highly polar spot (triazole) and consumption of the non-polar azide/alkyne.

-

Workup: Dilute with water. If the product precipitates, filter and wash with cold water and dilute ammonium hydroxide (to remove Cu traces). If soluble, extract with EtOAc.

-

Purification: Recrystallization from EtOH is often sufficient. If necessary, use column chromatography (DCM/MeOH gradients).

Optimization & Troubleshooting Guide

The following data summarizes optimization parameters for the CuAAC step, critical for ensuring high yields in complex scaffolds.

| Parameter | Variation | Outcome & Recommendation |

| Solvent System | Standard. Best for most substrates; product often precipitates. | |

| Use for highly insoluble reactants. Requires extensive washing to remove DMSO. | ||

| Biphasic. Requires phase transfer catalyst (e.g., TBTA) to stabilize Cu(I). | ||

| Catalyst Loading | 1 mol% Cu / 5 mol% NaAsc | Slow reaction (>24h). Use only for very simple substrates. |

| 5 mol% Cu / 10 mol% NaAsc | Optimal. Balances rate and ease of purification. | |

| 20 mol% Cu | Fast (<2h) but difficult to remove copper contaminants; potential for oxidative byproducts. | |

| Ligand | None | Sufficient for standard conditions. |

| TBTA | Recommended if reaction stalls or oxidation of Cu(I) is observed (mixture turns green/blue). |

Common Issues:

-

Green Reaction Mixture: Indicates oxidation of Cu(I) to inactive Cu(II). Solution: Add more Sodium Ascorbate. Degas solvents with

prior to use. -

Incomplete Azidation: Solution: Use

instead of DMF in Phase II to increase nucleophilicity of the azide anion.

Reaction Workflow Diagram

Figure 2: Step-by-step synthetic workflow from precursor to final hybrid scaffold.

References

-

Duan, Y., et al. (2025).[2] "Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System." MDPI. Link

-

Palmer, D. R., et al. (2018). "Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds." PMC. Link

-

Barral, K., Moorhouse, A. D., & Moses, J. E. (2007).[3] "Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages." Organic Letters. Link

-

BenchChem. (2025).[4][5] "The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies." BenchChem Technical Guides. Link

-

Li, Y., et al. (2021).[2] "New Methods for Synthesis of 1,2,3-Triazoles: A Review." Frontiers in Chemistry. Link

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Bioorthogonal Labeling with Fluorogenic Oxazole Azides

Executive Summary

This application note details the protocol and mechanistic principles for using Oxazole Azides (and related heterocyclic azides like coumarins and benzoxadiazoles) in bioorthogonal labeling. Unlike traditional fluorescent azides (e.g., TAMRA-azide, Alexa Fluor-azide), oxazole azides are fluorogenic . They remain optically silent (quenched) until the azide group reacts with an alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This "Turn-On" mechanism eliminates the need for extensive washing steps, significantly reducing background noise and preserving delicate cellular ultrastructures often damaged by repeated agitation. This guide is designed for researchers utilizing metabolic engineering to visualize glycans, nascent protein synthesis, or DNA replication in fixed cells.

Technical Background & Mechanism

The Fluorogenic "Switch"

The core advantage of oxazole azides lies in their intrinsic Photoinduced Electron Transfer (PET) or internal charge transfer (ICT) mechanisms. In the unreacted state, the electron-rich azide group (

Upon cycloaddition with an alkyne, the azide is converted into a 1,2,3-triazole .[1][2] This conversion removes the quenching pathway and extends the

Mechanistic Diagram

The following diagram illustrates the transition from the "Dark" (Quenched) state to the "Bright" (Emissive) state.

Figure 1: Mechanism of fluorogenic activation. The azide group quenches fluorescence until converted to a triazole, enabling wash-free imaging.

Comparative Data: Fluorogenic vs. Conventional[4]

The following table highlights why oxazole azides are preferred for high-contrast intracellular imaging compared to standard fluorophores.

| Feature | Standard Azide (e.g., TAMRA-Azide) | Fluorogenic Oxazole Azide | Benefit |

| Pre-Click Fluorescence | High (Always On) | Negligible (<1%) | Drastically reduced background. |

| Wash Steps Required | 3–5 aggressive washes | 0–1 mild wash | Preserves cell morphology. |

| Signal-to-Noise (S/N) | Low to Medium | Very High | Detection of low-abundance targets. |

| Cell Permeability | Variable (often charged) | High (Hydrophobic core) | Better intracellular labeling. |

| Stokes Shift | Small (~20 nm) | Large (~50–80 nm) | Reduced self-quenching/scattering. |

Experimental Protocol

Reagents and Preparation

-

Stock Solution: Dissolve Oxazole Azide (e.g., 3-azido-7-hydroxycoumarin or NBD-azide) in high-quality anhydrous DMSO to 10 mM. Store at -20°C, protected from light.

-

Catalyst Buffer: 100 mM Sodium Ascorbate (freshly prepared), 2 mM CuSO

, 10 mM THPTA (ligand). -

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization: 0.5% Triton X-100 in PBS.

Workflow Diagram

Figure 2: Step-by-step workflow for intracellular labeling using fluorogenic oxazole azides.

Detailed Procedure

Step 1: Metabolic Incorporation[3]

-

Seed cells (e.g., HeLa, CHO) on coverslips.

-

Treat with alkyne-tagged precursor (e.g., 10 µM EdU for DNA, 50 µM Alkynyl-GalNAc for glycans) for the desired duration (2–24 hours).

-

Control: Prepare a negative control sample without the alkyne precursor.

Step 2: Fixation and Permeabilization

-

Remove media and wash cells once with PBS.

-

Fix with 4% PFA for 15 minutes at Room Temperature (RT).

-

Wash 2x with PBS.

-

Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Wash 2x with PBS.

Step 3: The Click Reaction (CuAAC)

Critical: Prepare the Click Cocktail immediately before use. Add reagents in the order listed to prevent copper precipitation.

For 1 mL of Click Cocktail:

-

PBS: 860 µL

-

CuSO

(100 mM stock): 20 µL (Final: 2 mM) -

THPTA Ligand (50 mM stock): 40 µL (Final: 2 mM) -> Mix enables Cu(I) stabilization.

-

Oxazole Azide (10 mM DMSO stock): 1–5 µL (Final: 10–50 µM)

-

Sodium Ascorbate (100 mM fresh stock): 80 µL (Final: 8 mM) -> Initiates reaction.

Action:

-

Add the Click Cocktail directly to the coverslips.

-

Incubate for 30–60 minutes at RT in a humidified chamber, protected from light.

Step 4: Imaging

-

Remove the reaction cocktail.

-

(Optional) Perform 1 quick wash with PBS to remove bulk liquid, though the unreacted dye is non-fluorescent.

-

Mount coverslips with DAPI-containing mounting media.

-

Image using standard DAPI/Blue (for Coumarin-oxazoles) or FITC/Green (for NBD-oxazoles) filter sets.

Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| High Background | Non-specific binding of hydrophobic dye | Reduce dye concentration to 5–10 µM. Include a 5-minute wash with 50% MeOH in PBS. |

| No Signal | Inactive Copper Catalyst | Sodium Ascorbate oxidizes rapidly. Always prepare fresh. Ensure THPTA is used to protect Cu(I) from oxidation. |

| Cell Detachment | Copper Toxicity / Osmotic Stress | Use THPTA or BTTAA ligands (essential for shielding). Reduce Cu concentration to 1 mM. |

| Precipitation | Incorrect mixing order | Always premix CuSO |

References

-

Sivakumar, K., et al. (2004).[4] "A fluorogenic 1,3-dipolar cycloaddition reaction of 3-azidocoumarins and acetylenes." Organic Letters. Link

-

Shabat, D., et al. (2010). "Fluorogenic probes for Click Chemistry." Chemical Society Reviews.[5][6] Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[5][7][8] Nature Chemical Biology. Link

-

Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. escholarship.org [escholarship.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Azido-7-hydroxycoumarin, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 6. Fluorogenic click reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing copper catalysts for oxazole azide click reactions

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing CuAAC for Oxazole-Functionalized Substrates

Technical Support Center: Oxazole-Azide Click Chemistry

Executive Summary Performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with oxazole-containing substrates presents a unique challenge: Catalyst Poisoning via Chelation . The oxazole ring, rich in heteroatoms (N, O), acts as a competitive ligand, sequestering Cu(I) ions and removing them from the catalytic cycle. This guide provides optimized protocols to overcome this "chelation trap" using superior ligand architectures and rigorous reaction control.

Part 1: The Core Challenge (Mechanism & Causality)

In a standard CuAAC reaction, the copper center must coordinate with the alkyne and azide to form the metallacycle intermediate. However, oxazoles are effective

-

The Problem: If your substrate contains an oxazole ring, the nitrogen (N3) and oxygen atoms can chelate the Cu(I) species.

-

The Consequence: This forms a thermodynamically stable but catalytically inactive "dead" complex. Standard ligands like TBTA often lack the binding affinity to outcompete the oxazole substrate, leading to stalled reactions (<50% conversion) or the need for excessive copper loading.

-

The Solution: You must use "Privileged Ligands" (e.g., BTTAA, BTTES) that bind Cu(I) significantly stronger than the oxazole moiety while maintaining the open coordination site necessary for catalysis.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction turns green and stalls after 30 minutes. What is happening? Diagnosis: You are experiencing Oxidative Catalyst Death accelerated by the oxazole. Explanation: The green color indicates the formation of Cu(II). Oxazoles can stabilize Cu(II) species, promoting the oxidation of Cu(I) by atmospheric oxygen. Once oxidized to Cu(II), the metal is inactive for CuAAC. Fix:

-

Switch to Anaerobic Conditions: Degas all solvents (sparge with Argon for 15 min).

-

Increase Reducing Agent: Raise Sodium Ascorbate concentration to 5–10 equivalents relative to Copper.

-

Add Aminoguanidine: If working with biomolecules, add 5 mM Aminoguanidine to scavenge dehydroascorbate byproducts.

Q2: I am using TBTA, but yields are low (20-40%). Should I add more copper? Diagnosis: Competitive Inhibition (The "Chelation Trap"). Explanation: TBTA is a first-generation ligand. Its binding constant is often insufficient to prevent Cu(I) from being sequestered by the oxazole ring on your substrate. Adding more copper might work but increases toxicity and purification difficulty. Fix: Do not just add copper. Change the Ligand.

-

Recommendation: Switch to BTTAA or BTTES . These ligands form a protective cage around Cu(I) that is electronically richer and sterically bulkier, effectively displacing the oxazole substrate from the metal center.

Q3: Can I use CuI or CuBr instead of CuSO₄/Ascorbate? Diagnosis: Instability of Cu(I) salts. Explanation: While possible, solid Cu(I) salts are prone to rapid disproportionation into Cu(0) and Cu(II) in the presence of nitrogen-rich heterocycles like oxazoles. Fix: The In Situ Reduction Method (CuSO₄ + Sodium Ascorbate) is far more robust. It ensures a steady supply of active Cu(I) and permits the use of water/alcohol cosolvents which solubilize the catalyst-ligand complex better.

Part 3: Decision Framework & Visualization

Figure 1: The Chelation Trap vs. Ligand Protection

This diagram illustrates how oxazole substrates poison the catalyst and how high-affinity ligands rescue the cycle.

Caption: Figure 1. Competitive binding equilibria. Oxazole substrates (Red) sequester Cu(I) into inactive complexes. Strong ligands like BTTAA (Green) are required to displace the oxazole and restore catalytic activity.

Part 4: Optimized Experimental Protocol

Protocol: The "Chelator-Resistant" CuAAC Method Designed for substrates containing Oxazoles, Imidazoles, or Pyridines.

Reagents:

-

Copper Source: 20 mM CuSO₄ in water.

-

Reducing Agent: 100 mM Sodium Ascorbate in water (Freshly prepared).

-

Ligand: 50 mM BTTAA (or BTTES) in DMSO/Water (1:1).

-

Note: BTTAA is preferred over TBTA for its higher solubility and stronger Cu-protection.

-

-

Solvent: DMSO/t-Butanol/Water (or solvent compatible with your oxazole substrate).

Step-by-Step Workflow:

-

Premix Catalyst (Critical Step): In a separate micro-tube, mix the CuSO₄ solution and BTTAA ligand solution.

-

Ratio: 1 equivalent Cu : 2–5 equivalents Ligand.

-

Why: Pre-complexing ensures the Cu is protected before it encounters the oxazole substrate.

-

Visual Check: The solution should turn a light blue (if concentrated) or colorless. If it turns yellow/brown, oxygen is present—degas immediately.

-

-

Prepare Reaction Mixture: Dissolve your Oxazole-Azide (1.0 eq) and Alkyne (1.2 eq) in the reaction solvent.

-

Concentration: Aim for 50–100 mM reactants for best kinetics.

-

-

Initiate Reaction: Add the Cu-Ligand Premix to the reaction mixture.

-

Catalyst Loading: Use 5 mol% Cu for standard cases; increase to 10 mol% for sterically hindered oxazoles.

-

-

Activate: Add Sodium Ascorbate (5–10 equivalents relative to Cu, NOT substrate).

-

Why: The excess ascorbate keeps the environment reducing, countering the oxazole-mediated oxidation.

-

-

Incubation: Stir at Room Temperature for 1–4 hours.

-

Monitor: LC-MS is preferred. TLC may show trailing due to copper coordination; wash an aliquot with EDTA/NH₄OH before spotting.

-

-

Workup (Copper Removal): Oxazoles hold onto copper tightly. Standard extraction is insufficient.

-

Add Chelator: Add 0.1 M EDTA (pH 8) or saturated NH₄Cl solution and stir for 30 mins.

-

Extract: Extract with EtOAc or DCM. The aqueous layer should be blue (Cu-EDTA), organic layer clear.

-

Part 5: Ligand Selection Matrix

| Ligand | Binding Affinity | Water Solubility | Suitability for Oxazoles | Notes |

| TBTA | Moderate | Low | Poor | Easily displaced by oxazoles; causes precipitation. |

| THPTA | Moderate | High | Moderate | Good for aqueous systems, but can still be poisoned by high conc. of chelators. |

| BTTAA | High | Moderate | Excellent | Best balance. Strong binding protects Cu(I) from oxazole chelation. |

| BTTES | High | High | Excellent | Ideal for biological/sensitive systems; prevents toxicity. |

Part 6: Advanced Note – Synthesis of Oxazoles via Click

Note: If your intent was the synthesis of the oxazole ring itself using copper catalysis (rather than clicking an existing oxazole), please refer to the Copper-Catalyzed Cascade Synthesis .

This involves the reaction of Acyl Azides with Terminal Alkynes .[1]

-

Mechanism: CuAAC forms a transient 5-acyl-triazole

Ring opens to diazo-imine -

Key Optimization: This specific reaction requires CuI (10 mol%) and 2,6-lutidine (base) in Chloroform at 40°C. Standard aqueous CuAAC conditions will not yield the oxazole efficiently [4].

References

-

Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition, 50(35), 8051–8056. Link

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153–162. Link

-

Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie, 124(24), 5954-5958. Link

-

Yoo, E. J., et al. (2010). "Regioselective Formation of 2,5-Disubstituted Oxazoles Via Copper(I)-Catalyzed Cycloaddition of Acyl Azides and 1-Alkynes." Journal of the American Chemical Society, 132(18), 6318–6319. Link

-

Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science, 340(6131), 457-460. Link

Sources

Technical Support Center: Stabilizing 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole

Case ID: AZ-OX-53M Status: Active Support Safety Level: High (Energetic Functional Group) Subject: Prevention of Azide Decomposition & Handling Protocols

Critical Stability Profile (Read First)

Before troubleshooting, you must understand the thermodynamic limits of your molecule. 2-(Azidomethyl)-5-(3-methoxyphenyl)oxazole contains a "benzylic-like" azide attached to an electron-deficient oxazole ring.

Stability Calculation (The "Rule of Six" & C/N Ratio)

-

Formula:

-

Ratio Calculation:

Verdict: Isolable but Sensitive.

Because the ratio is

Troubleshooting: Synthesis & Reaction Monitoring

User Question: I see the starting material disappear, but the azide product yield is low. Is it decomposing during the reaction?

Technical Diagnosis: The issue is likely not the decomposition of the azide during the reaction, but rather the instability of the 2-(bromomethyl)oxazole precursor or the workup conditions.

Root Cause Analysis

-

Precursor Instability: The bromomethyl intermediate is highly lachrymatory and unstable on silica. If your azidation (substitution) is incomplete, the remaining bromide will degrade into complex tars, complicating isolation [1].

-

Thermal Nitrene Formation: If the reaction temperature exceeds 80°C, the azide moiety (

) will eliminate

Corrective Protocol

-

Temperature Limit: Maintain reaction temperature

. -

Monitoring: Do not rely solely on TLC. Use LC-MS to confirm the mass of the azide (

) and ensure the bromide precursor ( -

Phase Transfer: If using aqueous

, use a phase transfer catalyst (e.g., TBAB) to speed up the reaction at lower temperatures, reducing thermal exposure time.

Troubleshooting: Purification (The "Danger Zone")

User Question: My crude NMR looks clean, but after column chromatography, the compound turns yellow/brown and purity drops. Why?

Technical Diagnosis:

This is a classic case of Acid-Activated Decomposition . Standard silica gel is slightly acidic (

The "Buffered Silica" Solution

You must neutralize the stationary phase.

Step-by-Step Protocol:

-

Preparation: Prepare your eluent system (e.g., Hexanes/EtOAc).

-

Buffering: Add 1% Triethylamine (TEA) to the eluent.

-

Slurry Packing: Slurry the silica in this TEA-containing solvent. This neutralizes acidic silanol sites.

-

Running: Run the column with the TEA-doped solvent.

-

Evaporation: Rotovap at bath temperature

. Do not evaporate to complete dryness ; energetic azides are most sensitive in their dry, crystalline state. Store as a concentrated oil or solution if possible.

Visualization: Purification Decision Tree

Caption: Decision logic for purifying acid-sensitive oxazole azides. Avoid standard silica.

Storage & Handling FAQs

Q: Can I store this compound in the freezer for months? A: Yes, but only if protected from light.

-

Mechanism: Azides possess a UV absorption band. Exposure to ambient lab light (UV component) can trigger the loss of

even at low temperatures. -

Protocol: Store in amber vials wrapped in foil at -20°C.

Q: How do I safely dispose of the waste? A: Never pour azide solutions into metal drains (explosion risk via copper/lead azide formation).

-

Quench Method: Treat waste with excess Sodium Nitrite (

) and dilute Sulfuric Acid (

Decomposition Mechanism Insight

Understanding how it breaks down helps you prevent it. The primary pathway is Nitrene Formation .

Caption: Thermal/Photolytic decomposition pathway of organic azides yielding reactive nitrenes.

References

-

Rossa, T. A., et al. (2018).[1] "Continuous multistep synthesis of 2-(azidomethyl)oxazoles." Beilstein Journal of Organic Chemistry, 14, 506–514.[1]

- Context: Validates the instability of the bromomethyl precursor and the synthesis flow for this specific class of molecules.

-

University of California, Santa Cruz. (2025). "Organic Azide Safety Guidelines & The Rule of Six." EHS Laboratory Safety Manual.

-

Context: Authoritative source for C/N ratio calculations and safety limits.[2]

-

-

Bräse, S., et al. (2005).[3] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240.

- Context: The definitive review on organic azide stability, reactivity, and decomposition mechanisms.

Sources

Technical Support Center: Oxazole-Triazole Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for oxazole-triazole coupling reactions. As a Senior Application Scientist, I understand that synthesizing these valuable biheterocyclic scaffolds can present unique challenges. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your oxazole-triazole coupling experiments. The question-and-answer format is designed to help you quickly identify and resolve your challenges.

I. Low or No Yield

Question 1: My reaction has stalled, resulting in a very low yield of the desired oxazole-triazole product. What are the most likely causes and how can I improve the conversion?

Low yields are a frequent hurdle and can often be traced back to suboptimal catalyst, ligand, base, or solvent systems. The electronic properties of both the oxazole and triazole coupling partners play a significant role.

Answer:

Several factors can contribute to low conversion in oxazole-triazole coupling reactions. A systematic approach to troubleshooting is often the most effective.

1. Catalyst and Ligand Inactivity:

-

The Problem: The chosen catalyst system may not be active enough for your specific substrates. Palladium- and copper-based catalysts are commonly used for C-N cross-coupling, but their effectiveness is highly dependent on the chosen ligand.[1][2] For instance, attempts to extend standard palladium-catalyzed Buchwald-Hartwig amination conditions to 1H-1,2,4-triazole have failed in some cases without the proper ligand selection.[3]

-

The Causality: The ligand's role is to stabilize the metal center, enhance its solubility, and modulate its electronic properties to facilitate the catalytic cycle (oxidative addition and reductive elimination). A mismatch between the ligand and the metal or substrates can lead to a stalled cycle.

-

Solutions:

-

Screen Different Ligands: For palladium catalysis, consider a range of biarylphosphine ligands like RuPhos or BrettPhos, which have shown broad applicability in C-N couplings.[1] For copper-catalyzed reactions, N-ligands are often crucial, especially when coupling with less nucleophilic heterocycles like 1,2,4-triazole.[3]

-

Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results by ensuring the efficient formation of the active Pd(0) species.[4]

-

Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes overcome activation barriers, especially with challenging substrates.[2]

-

2. Inappropriate Base Selection:

-

The Problem: The base might be too weak to deprotonate the triazole effectively, or too strong, leading to side reactions and degradation of starting materials.

-

The Causality: The base is critical for deprotonating the N-H of the triazole, making it sufficiently nucleophilic to attack the metal center. The pKa of the triazole and the functional group tolerance of your substrates should guide your choice.

-

Solutions:

-

Strong, Non-Nucleophilic Bases: For many triazoles, strong bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are effective.[2][3] Cs₂CO₃ is often a good choice due to its high solubility in polar aprotic solvents and its ability to promote efficient coupling.

-

Weaker Bases for Sensitive Substrates: If your substrates are base-sensitive, consider milder options like potassium phosphate (K₃PO₄). However, you may need to compensate with higher temperatures.[2][5]

-

3. Suboptimal Solvent and Temperature:

-

The Problem: Poor solubility of reactants or catalyst, or a reaction temperature that is either too low to overcome the activation energy or too high, leading to decomposition.

-

The Causality: The solvent must be able to dissolve all components of the reaction mixture, including the inorganic base. Aprotic polar solvents are generally preferred. Temperature directly influences reaction kinetics; insufficient heat will result in slow or no reaction, while excessive heat can degrade sensitive functional groups or the catalyst itself.

-

Solutions:

-

Solvent Screening: Dimethylformamide (DMF) is often a good starting point due to its high polarity and ability to dissolve cesium salts of triazoles, which can be poorly soluble in other solvents like acetonitrile.[3] Other common solvents to screen include DMSO, dioxane, and toluene.

-

Temperature Optimization: Most coupling reactions are run at elevated temperatures, typically between 80-120 °C.[4][6] If you suspect thermal degradation, try lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a controlled increase in temperature may be beneficial. Microwave irradiation can also be a powerful tool to rapidly heat the reaction and reduce reaction times.[6][7]

-

II. Side Product Formation

Question 2: I'm observing significant formation of a homocoupled bi-triazole side product. What causes this and how can I suppress it?

Homocoupling is a common side reaction in transition-metal-catalyzed cross-couplings, and it can significantly reduce the yield of your desired heterodimer.

Answer:

The formation of homocoupled products often arises from oxidative coupling of two deprotonated triazole molecules, particularly in copper-catalyzed systems.

-

The Mechanism: This side reaction is often mediated by the catalyst itself. For example, a Cu(II) species can oxidize two equivalents of the deprotonated triazole to form the bi-triazole product, while being reduced to Cu(0). This process competes with the desired C-N coupling pathway.

-

Mitigation Strategies:

-

Control Stoichiometry: Ensure that the halo-oxazole is not the limiting reagent. Using a slight excess of the triazole (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway.

-

Optimize Catalyst System: In some cases, the choice of ligand can influence the relative rates of homocoupling versus cross-coupling. Screening different ligands is a worthwhile endeavor.

-

Lower Reaction Temperature: Higher temperatures can sometimes promote undesired side reactions. Running the reaction at the lowest effective temperature may help to minimize homocoupling.[8]

-

Consider an Oxidant: In some systems, the presence of an oxidant is crucial for catalyst turnover. However, an inappropriate oxidant or concentration can promote homocoupling. If your system uses an oxidant like Ag₂CO₃, screening different oxidants or adjusting its concentration may be necessary.[9]

-

Frequently Asked Questions (FAQs)

Q1: Which catalyst is generally better for oxazole-triazole coupling: Palladium or Copper?

Both palladium and copper catalysts are widely used for N-arylation of heterocycles and can be effective for oxazole-triazole coupling.[2][3] The "better" choice often depends on the specific substrates and the desired reaction conditions.

-

Palladium Catalysts: Often used with bulky, electron-rich phosphine ligands (Buchwald-Hartwig amination).[1][2] These systems can be very robust and show high functional group tolerance. However, palladium is more expensive than copper.

-

Copper Catalysts: Represent a more economical choice and are often used for Ullmann-type couplings.[3][10] They can be very effective, sometimes even without a ligand, but may require higher temperatures than palladium systems.[10][11]

Q2: My starting halo-oxazole is a bromide. Should I consider using an iodide instead?

Yes, if possible. The reactivity of aryl halides in oxidative addition generally follows the order: I > Br > Cl.[4] If you are struggling with a reaction using a bromo-oxazole, switching to the corresponding iodo-oxazole can significantly increase the reaction rate and may allow for milder reaction conditions.

Q3: Can I run this reaction open to the air?

It is generally recommended to perform these coupling reactions under an inert atmosphere (e.g., Nitrogen or Argon). The active form of the catalyst (e.g., Pd(0)) can be sensitive to oxygen, and oxidative side reactions can occur.[5] While some robust catalyst systems may tolerate air, excluding oxygen will generally lead to more consistent and reproducible results.

Experimental Protocols & Data

General Protocol for a Copper-Catalyzed Oxazole-Triazole Coupling

This protocol is a starting point and should be optimized for your specific substrates.

-

To an oven-dried reaction vial, add the halo-oxazole (1.0 mmol), 1,2,4-triazole (1.2 mmol), CuI (0.1 mmol, 10 mol%), a suitable ligand (e.g., an N-ligand, 0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

-

Add anhydrous DMF (3-5 mL) via syringe.

-

Seal the vial and place it in a preheated oil bath at 110 °C.

-

Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 1: Troubleshooting Reaction Parameters

| Parameter | Problem Indication | Recommended Action | Rationale |

| Catalyst/Ligand | Low or no conversion | Screen different ligands (e.g., N-ligands for Cu, phosphines for Pd); try a pre-catalyst. | The electronic and steric properties of the ligand are crucial for an efficient catalytic cycle.[1][3] |

| Base | Incomplete reaction; starting material degradation | Switch to a stronger base (e.g., NaOtBu, Cs₂CO₃); if degradation occurs, try a milder base (K₃PO₄). | The base must be strong enough to deprotonate the triazole but not so strong as to cause side reactions.[2] |

| Solvent | Poor solubility; sluggish reaction | Switch to a more polar aprotic solvent (e.g., DMF, DMSO). | Ensures all reactants are in solution, facilitating the reaction. DMF is particularly good for dissolving cesium salts.[3] |

| Temperature | No reaction; product decomposition | Incrementally increase temperature if sluggish; decrease if decomposition is observed. Consider microwave heating. | Provides the necessary activation energy but can cause degradation if too high.[4][6] |

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process when faced with a low-yielding oxazole-triazole coupling reaction.

Caption: A simplified Cu(I)/Cu(III) catalytic cycle for C-N coupling.

References

-

ResearchGate. Proposed mechanism for N-arylation of triazole catalysed by CuO. Available at: [Link]

-

An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Korean Chemical Society. Available at: [Link]

-

Zheng, B., et al. (2018). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. Available at: [Link]

-

Godhani, D. R., et al. (2018). Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. ResearchGate. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Torres, G. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

-

Naeimi, H., & Mohamadabadi, M. (2014). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. Available at: [Link]

-

Do, H.-Q., & Daugulis, O. (2009). Copper-Catalyzed Homocoupling Reactions of Imidazoles. Journal of the American Chemical Society. Available at: [Link]

-

Ramana, M. M. V., & Adimurthy, S. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

-

ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. Available at: [Link]

-

Li, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Al-Mokhanam, A. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

- 1. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. asianpubs.org [asianpubs.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. mdpi.com [mdpi.com]

- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Solubility Issues of 3-Methoxyphenyl Oxazoles in Aqueous Buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for solubility challenges encountered with 3-methoxyphenyl oxazole derivatives in aqueous buffers. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to overcome these common hurdles, ensuring the integrity and success of your experiments.

Introduction to 3-Methoxyphenyl Oxazoles

The 3-methoxyphenyl oxazole scaffold is a key pharmacophore in many developmental drug candidates due to its diverse biological activities.[1][2] However, the inherent aromaticity and lipophilicity of this structural motif often lead to poor aqueous solubility, a significant challenge in preclinical research and formulation development.[3][4] Inadequate solubility can impede accurate in vitro assay results, hinder in vivo studies due to low bioavailability, and complicate formulation efforts.[3][4] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the solubility of 3-methoxyphenyl oxazoles.

Q1: My 3-methoxyphenyl oxazole compound is precipitating out of my aqueous buffer. What is the first thing I should do?

A1: The first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solvency and compatibility with many biological assays at low final concentrations. When diluting this stock into your aqueous buffer, it's crucial to do so with vigorous mixing to minimize localized high concentrations that can lead to precipitation, a phenomenon often referred to as "crashing out".[5] Aim to keep the final concentration of the organic solvent as low as possible, typically below 1%, to avoid any potential off-target effects in your experiments.[5]

Q2: I've prepared a DMSO stock, but my compound still precipitates upon dilution into my physiological pH buffer (e.g., PBS pH 7.4). What's the next logical step?

A2: This indicates that the intrinsic aqueous solubility of your compound at this pH is low. The next logical step is to systematically investigate the effect of pH on its solubility.[6][7] The oxazole ring contains a nitrogen atom that can be protonated, suggesting that the solubility of 3-methoxyphenyl oxazoles may be pH-dependent.[1] For ionic compounds with basic anions, solubility tends to increase as the pH of the solution decreases.[8][9][10]

Q3: Are there any general structural characteristics of 3-methoxyphenyl oxazoles that I should be aware of that might influence solubility?

A3: Yes, the planarity and symmetry of a molecule can significantly impact its crystal lattice energy and, consequently, its solubility.[3] Highly planar and symmetrical molecules tend to pack more efficiently into a stable crystal lattice, which requires more energy to disrupt and dissolve.[3] Modifications to the 3-methoxyphenyl oxazole core that disrupt this planarity, such as the introduction of bulky or out-of-plane substituents, can sometimes improve aqueous solubility.[3]

In-Depth Troubleshooting Guide

When initial attempts to dissolve your 3-methoxyphenyl oxazole fail, a more systematic approach is required. This guide provides a tiered strategy, starting with simple adjustments and progressing to more complex formulation techniques.

Tier 1: Fundamental Adjustments

These initial steps involve simple modifications to your experimental conditions that can often yield significant improvements in solubility.

1. pH Optimization

The solubility of compounds with ionizable groups is often highly dependent on the pH of the solution.[7] The oxazole moiety contains a nitrogen atom that can act as a weak base.[1] Therefore, in acidic conditions (lower pH), this nitrogen can become protonated, leading to a charged species with potentially higher aqueous solubility.[6][8]

Experimental Protocol: pH-Solubility Profile

-

Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH).

-

Add excess compound: To a small volume of each buffer, add an excess amount of your 3-methoxyphenyl oxazole compound to create a saturated solution.

-

Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate solid from supernatant: Centrifuge the samples to pellet the undissolved solid.

-

Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Plot the data: Plot the measured solubility against the pH of each buffer to generate a pH-solubility profile.

| pH | Buffer System | Expected Solubility Trend for a Weakly Basic Compound |

| 2-4 | Citrate | Highest Solubility |

| 5-8 | Phosphate | Intermediate to Low Solubility |

| 9-10 | Borate | Lowest Solubility |

2. Temperature Modification

For many compounds, solubility increases with temperature. However, this is not a universal rule, and the effect may be modest. It's a simple parameter to test, but be mindful of the thermal stability of your compound.

Experimental Protocol: Temperature-Solubility Assessment

-

Select a buffer: Choose a buffer in which the compound has some, albeit limited, solubility.

-

Prepare saturated solutions: As in the pH profiling, prepare saturated solutions of your compound.

-

Equilibrate at different temperatures: Incubate the samples at a range of temperatures (e.g., 4°C, 25°C, 37°C).

-

Quantify dissolved compound: After equilibration, separate the solid and quantify the dissolved compound in the supernatant.

Tier 2: Formulation Strategies

If fundamental adjustments are insufficient, more advanced formulation strategies involving the addition of solubilizing agents are necessary.

1. Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[11][12] This technique is widely used in early-stage drug discovery and preclinical studies.[13][14]

Commonly Used Co-solvents:

-

Ethanol

-

Propylene glycol

-

Polyethylene glycols (PEGs) of various molecular weights

-

Glycerin

Experimental Protocol: Co-solvent Screening

-

Prepare co-solvent mixtures: Create a series of aqueous buffer solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v).

-

Determine solubility: Measure the solubility of your 3-methoxyphenyl oxazole in each co-solvent mixture using the method described for pH profiling.

-

Evaluate multiple co-solvents: Repeat the process with different co-solvents to identify the most effective one for your compound.

| Co-solvent | Typical Concentration Range | Considerations |

| Ethanol | 5-20% | Can have biological effects at higher concentrations. |

| Propylene Glycol | 10-40% | Generally well-tolerated in many systems. |

| PEG 400 | 10-50% | A common choice for in vivo studies. |

2. Excipients and Surfactants

Excipients are pharmacologically inactive substances added to a formulation to improve its properties, including solubility.[15][16] Surfactants are a class of excipients that form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and increase their apparent solubility.[17]

Types of Solubilizing Excipients:

-

Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® series), and poloxamers.

-

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble molecules.

-

Polymers: Polyvinylpyrrolidone (PVP) and its copolymers can improve solubility by forming solid dispersions.[15]

Experimental Protocol: Excipient Screening

-

Prepare excipient solutions: Make solutions of various excipients in your desired aqueous buffer at a range of concentrations.

-

Measure solubility: Determine the solubility of your 3-methoxyphenyl oxazole in each excipient solution.

-

Identify lead candidates: Select the excipient and concentration that provides the desired level of solubility without interfering with your experimental system.

Tier 3: Advanced Techniques

For particularly challenging compounds, more advanced methods may be necessary.

1. Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, often a polymer.[17] This can enhance solubility by presenting the drug in an amorphous (non-crystalline) state, which is more readily dissolved.[18]

2. Particle Size Reduction

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[4][19] Techniques such as micronization and nanosuspension can be employed.[4][17]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting the solubility of 3-methoxyphenyl oxazoles.

Caption: A decision-making workflow for addressing solubility issues.

Conclusion

Overcoming the solubility challenges of 3-methoxyphenyl oxazoles is a critical step in their development as potential therapeutics. By systematically applying the principles and protocols outlined in this guide, from fundamental adjustments of pH and temperature to more advanced formulation strategies involving co-solvents and excipients, researchers can effectively navigate these obstacles. This structured approach not only saves time and resources but also ensures the generation of reliable and reproducible data, ultimately accelerating the journey from discovery to clinical application.

References

-

Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]

- Pawar, J., & Fule, R. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. MOJ Bioequivalence & Bioavailability, 3(1), 1-6.

-

Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

- Fujikawa, Y., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 55(11), 5347-5363.

-

Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

- Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2549-2561.

- Patel, R. P., & Patel, M. M. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(1), 1-8.

- Pawar, P. H., et al. (2018). Solubility enhancement of poorly water soluble drug by using various solubility enhancement techniques. World Journal of Pharmaceutical Research, 7(7), 445-464.

-

Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

-

European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

-

Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from [Link]

-

IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

-

Lab Manager. (2025). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

-

Journal of Pharmaceutical Investigation. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

- Singleton, T. L. (2018). Preparation of Solutions and Reagents. Methods in Molecular Biology, 1721, 1-7.

-

PubChem. (n.d.). 3-(Methoxymethoxy)-4-methyl-5-phenyl-1,2-oxazole. Retrieved from [Link]

-

Alloprof. (n.d.). Techniques for Preparing Solutions. Retrieved from [Link]

- Balakrishnan, B., et al. (2013). 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o597.

-

Molecules. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(3-Methoxyphenyl)oxazole. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

-

PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

-

PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 8. Khan Academy [khanacademy.org]

- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. wisdomlib.org [wisdomlib.org]

- 12. Cosolvent - Wikipedia [en.wikipedia.org]

- 13. wisdomlib.org [wisdomlib.org]

- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]

- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

- 16. asiapharmaceutics.info [asiapharmaceutics.info]

- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Minimizing side reactions during reduction of azidomethyl oxazoles

Topic: Minimizing Side Reactions & Maximizing Chemoselectivity

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Chemoselectivity Paradox

Reducing an azidomethyl group attached to an oxazole ring presents a classic chemoselectivity paradox. You need a reducing environment strong enough to convert the azide (

The oxazole ring is pseudo-benzylic but significantly more fragile than a benzene ring. It is susceptible to:

-

Ring Saturation: Reduction of the

or -

Ring Cleavage (Hydrolysis): Under acidic aqueous conditions, the oxazole can hydrolyze to form acyclic keto-amides.

-

Dimerization: The intermediate imine or radical species can couple, leading to insoluble oligomers.

This guide prioritizes chemoselectivity over reaction speed.

Module 1: The Staudinger Reduction (Gold Standard)

Recommendation: Use this as your primary method. It is the most reliable way to avoid touching the oxazole ring.

The Protocol

The reaction proceeds via a phosphazide intermediate, releasing

Standard Conditions:

-

Reagent: Triphenylphosphine (

, 1.1 - 1.2 equiv). -

Solvent: THF/Water (10:1) or Toluene (wet).

-

Temperature: Room Temperature (RT)

40°C.

Troubleshooting Guide

Issue 1: "The reaction stalled at the intermediate."

-

Symptom: LCMS shows a mass corresponding to

(the iminophosphorane adduct) and no amine product. -

Root Cause: The hydrolysis step is the rate-determining bottleneck. Oxazole-substituted iminophosphoranes can be sterically bulky or electronically stabilized, resisting hydrolysis.

-

Solution:

-

Increase Water: Shift the equilibrium. Use a 5:1 THF:

ratio. -

Heat: Warm the reaction to 50°C.

-

Acid Catalyst (Caution): Add 1-2 drops of dilute acetic acid. Warning: Monitor closely to avoid oxazole hydrolysis.

-

Issue 2: "I cannot remove the Triphenylphosphine Oxide (TPPO)."

-

Symptom: The crude NMR is dominated by aromatic peaks from TPPO (

), and the amine sticks to the column. -

Root Cause: TPPO is highly soluble in polar organic solvents and co-elutes with polar amines.

-

Solution (The ZnCl₂ Precipitation Method):

-

Dissolve the crude mixture in Ethanol or Toluene.

-

Add Zinc Chloride (

, 2 equiv) . -

Stir for 2 hours at RT.

-

Filter the resulting precipitate (a

complex). -

The filtrate contains your pure amine.

-

Mechanism & Workflow Diagram

[3]

Module 2: Catalytic Hydrogenation (High Risk)

Recommendation: Use only if Staudinger fails or for scale-up where

The Protocol

-

Catalyst: 5% Pd/C or Lindlar Catalyst.

-

Solvent: Ethanol or Ethyl Acetate.[3]

-

Pressure: 1 atm (Balloon).

Troubleshooting Guide

Issue 1: "The oxazole ring disappeared (Over-reduction)."

-

Symptom: NMR shows loss of the aromatic oxazole proton (usually near 7.8-8.0 ppm) and appearance of aliphatic multiplets.

-

Root Cause: Palladium is too active and reduces the heteroaromatic ring, especially if the reaction runs too long.

-

Solution:

-

Switch to Lindlar Catalyst: (

poisoned with lead). This is less active and highly selective for azides over aromatic systems. -

Poison the Catalyst: Add a trace of Thiophene or Quinoline to standard Pd/C to dampen its activity.

-

Issue 2: "Ring Opening / Cleavage."

-

Symptom: Formation of acyclic amides.

-

Root Cause: Hydrogenation generates transient high-energy species. If the solvent is even slightly acidic (e.g., old chloroform or un-distilled ethyl acetate), the oxazole nitrogen protonates, activating the ring for cleavage.

-

Solution:

-

Buffer the System: Add

(1 equiv) to the hydrogenation mixture to scavenge any trace acid.

-

Module 3: Zinc-Mediated Reduction (The "Robust" Alternative)

Recommendation: Best for substrates with other reducible groups (alkenes) that might survive Zn but not

The Protocol

-

Reagents: Zinc dust (activated) + Ammonium Chloride (

). -

Solvent: Ethanol/Water (3:1).

-

Temp: RT.

Troubleshooting Guide

-

Issue: "The reaction is sluggish."

-

Fix: The zinc surface is likely oxidized. Activate the Zinc dust by washing with dilute HCl, then water, then acetone, and drying prior to use.

-

Advantage: This method rarely reduces the oxazole ring because the electron transfer potential is insufficient to disrupt the aromatic system.

Comparative Analysis: Selecting the Right Method

| Feature | Staudinger ( | Hydrogenation ( | Zinc / |

| Chemoselectivity | Excellent (Best for Oxazoles) | Low (Risk of ring reduction) | Good |

| Reaction Speed | Slow (3-12 hours) | Fast (30 mins - 2 hours) | Medium |

| Purification | Difficult (TPPO removal) | Easy (Filtration) | Moderate (Inorganic salts) |

| Scalability | Poor (Atom economy) | Excellent | Good |

| Acidity Risk | Neutral | Neutral (unless solvent impure) | Slightly Acidic (buffer needed) |

Method Selection Logic Tree

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (

Q: My amine product turned brown/black upon drying. Is it decomposing? A: Likely, yes. Aminomethyl oxazoles are "benzylic-like" amines. They are prone to oxidation by air to form imines or aldehydes.

-

Fix: Store the amine as a salt (HCl or TFA salt) immediately after purification. Do not leave the free base under high vacuum for extended periods.

Q: Can I use Polymer-Supported Triphenylphosphine (PS-

References

-

Polymer-Supported Reagents: Staudinger/aza-Wittig reactions utilizing a novel linear polymer-supported triphenylphosphine.[4] (2000).[5] Journal of Organic Chemistry.

-

TPPO Removal Strategy: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[6] (2017).[6] Journal of Organic Chemistry.

-

Oxazole Stability: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (2016). National Institutes of Health / PMC.

-

Zn-Mediated Reduction: Reduction of Azides to Amines with Zinc and Ammonium Chloride. (2009).[7] Journal of Chemical Research.[8]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 3. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Workup [chem.rochester.edu]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

The Silent Region Sentinel: Validating Azide-Oxazole Intermediates via ATR-FTIR

Executive Summary

In the high-stakes environment of medicinal chemistry and drug development, the oxazole ring serves as a privileged scaffold, often functionalized via "Click Chemistry" (CuAAC) to generate triazole-linked libraries. The critical precursor—the organic azide—presents a unique analytical challenge. It is frequently invisible to standard proton NMR (

This guide establishes Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) as the superior analytical "product" for this application. Unlike NMR or MS, IR spectroscopy exploits the "Silent Region" (

Technical Deep Dive: The Physics of Detection

The Spectroscopic "Blind Spot"

Oxazole derivatives are heteroaromatic rings rich in C=N and C=C bonds. These bonds absorb heavily in the "Fingerprint Region" (

-

The Problem: If you rely solely on

H NMR, an azide substitution on an oxazole ring (e.g., 4-azidomethyloxazole) often results in only a minor shift of the adjacent methylene protons. The azide group itself carries no protons, rendering it effectively silent. -

The Solution (IR): The azide group (

) possesses a strong asymmetric stretching vibration ( -

Why it works: No other common organic bonds in oxazole scaffolds absorb in this frequency range (except alkynes and nitriles, which are distinguishable). This creates a high-contrast "binary" signal: Peak = Presence; No Peak = Absence.[1][3]

Comparative Analysis: IR vs. Alternatives

The following table summarizes why ATR-FTIR is the validated choice for this specific chemical context.

| Feature | ATR-FTIR (Recommended) | Raman Spectroscopy | Mass Spectrometry (MS) | |

| Azide Detection | Direct & Strong. Diagnostic peak at | Indirect. Infers presence via shift of neighbors. | Possible, but often obscured by fluorescence.[1][4] | Risky. Azides are labile; often lose |

| Sample Prep | Minimal. Solid/oil placed directly on crystal.[1] | High. Requires deuterated solvents ( | Minimal. Direct laser interrogation.[1] | High. Dilution required; ionization optimization. |

| Interference | None. Oxazole ring absorbs | None, but lacks positive confirmation.[1] | High. Oxazoles are often fluorescent, swamping the Raman signal. | Variable. Fragmentation can mimic other species.[1][3] |

| Safety | High. No grinding/pressure (ATR).[1] | Medium. Dissolution risks exposure.[1][3] | Medium. Laser heating can detonate azides.[1] | Low. Ionization heat can decompose azides.[1] |

The "Silent Region" Logic Pathway

The following diagram illustrates the decision-making logic for distinguishing azides from potential contaminants (nitriles/alkynes) within the IR spectrum.

Figure 1: Spectral interpretation logic for the "Silent Region" (

Validated Experimental Protocol (ATR-FTIR)[1][3]

Safety Warning: Organic azides, particularly those with a

Materials

-

Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

-

Solvent: Isopropanol or Ethanol (for cleaning).[1] Avoid Dichloromethane (DCM) —DCM reacts with residual sodium azide to form diazidomethane, a highly explosive liquid [1].

-

PPE: Blast shield (if high azide content), safety goggles, nitrile gloves.[1]

Step-by-Step Workflow

-

Background Collection:

-

Clean the ATR crystal with isopropanol.

-

Collect a background spectrum (air) to subtract atmospheric

(doublet at -

Note:

absorbs near the nitrile region but is distinct from the azide region.

-

-

Sample Application:

-

Acquisition:

-

Data Processing:

-

Cleaning:

Synthesis & Safety Workflow

The following diagram outlines the safe handling lifecycle of azide-oxazole intermediates, emphasizing the role of IR as the "Gatekeeper" before scale-up.

Figure 2: Operational workflow. The IR Checkpoint acts as the primary validation step before committing the intermediate to further synthesis.

Troubleshooting & Artifacts

-

The

Doublet ( -

Isocyanates (

): If the synthesis involves Curtius rearrangement, isocyanates may form.[1] They absorb at -

Fermi Resonance: Occasionally, the azide peak may split into a doublet due to Fermi resonance with an overtone of a lower-frequency mode. This is normal and does not indicate impurity [2].

References

-

Stanford University Environmental Health & Safety. (n.d.).[1] Information on Azide Compounds. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016).[1] A Direct Comparison of Azide and Nitrile Vibrational Probes. PMC PubMed Central. Retrieved from [Link]

-

Khan Academy. (2014).[1] Symmetric and asymmetric stretching. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). The vibrational spectroscopy of the coordinated azide anion. Physical Chemistry Chemical Physics.[1][2] Retrieved from [Link]

Sources

- 1. ir-spectra.com [ir-spectra.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. photothermal.com [photothermal.com]

- 5. researchgate.net [researchgate.net]

- 6. ucd.ie [ucd.ie]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. uthsc.edu [uthsc.edu]

Comparing biological activity of clicked vs. unclicked oxazole probes

This guide provides an in-depth technical comparison of clicked (triazole-linked adducts) versus unclicked (alkyne/azide-functionalized precursors) oxazole probes. It is designed for researchers utilizing Activity-Based Protein Profiling (ABPP) and fragment-based drug discovery.

Executive Summary

In chemical proteomics, the biological fidelity of a probe is paramount. Unclicked oxazole probes (typically alkyne-tagged) are designed to function as "stealth" mimics of native ligands, retaining cell permeability and binding affinity due to the minimal steric footprint of the alkyne handle. Clicked oxazole probes (post-CuAAC/SPAAC reaction) represent the analytical state, where the addition of a bulky reporter tag (fluorophore/biotin) via a triazole linkage significantly alters physicochemical properties.

This guide analyzes the trade-offs between these two states, focusing on binding potency (IC₅₀) , cellular permeability , and off-target selectivity .

Mechanistic Comparison & Chemical Logic

The transition from an unclicked to a clicked state is not merely a labeling step; it is a fundamental chemical transformation that alters the probe's interaction with the biological system.

The Oxazole Scaffold in Chemical Biology

Oxazoles are privileged scaffolds in medicinal chemistry (found in kinase inhibitors, COX-2 inhibitors, and natural products like phorboxazole).[1] They often participate in hydrogen bonding and

-

Unclicked State (The Interrogator): The alkyne-tagged oxazole must navigate the cell membrane and bind the target protein's active site without steric clash. The ethynyl group (

) is small and relatively non-polar, making it an ideal "silent" reporter. -

Clicked State (The Reporter): The formation of the 1,2,3-triazole ring creates a rigid linker. While the triazole itself is stable and can mimic amide bonds, the attached reporter (e.g., TAMRA, Biotin) introduces massive steric bulk and polarity changes, rendering the molecule incapable of entering cells or fitting into tight binding pockets after the reaction.

Visualization: The Steric & Electronic Shift

The following diagram illustrates the transformation and its biological implications.

Figure 1: Transformation from the bioactive "Unclicked" state to the analytical "Clicked" state. Note the shift from biological compatibility to analytical utility.

Performance Comparison Matrix

The following data summarizes typical performance metrics derived from oxazole-based kinase inhibitors and ABPP workflows.

| Feature | Unclicked Probe (Alkyne-Oxazole) | Clicked Probe (Triazole-Adduct) | Impact Analysis |

| Molecular Weight | Low (~350–500 Da) | High (>800–1500 Da) | Clicked probes often violate Lipinski's Rule of 5. |

| Cell Permeability | High (Passive diffusion) | Low (Usually requires lysis before click) | Critical: Apply unclicked probe to live cells; click after lysis. |

| Target Affinity (IC₅₀) | Native-like (e.g., 10–100 nM) | Variable (Often >10-fold loss) | Bulky tags clash with active site residues unless the linker is long. |

| Selectivity | High (Driven by pharmacophore) | Moderate (Dye can cause non-specific binding) | Hydrophobic dyes (e.g., BODIPY) increase background noise. |

| Stability | High (Alkyne is inert in cells) | Very High (Triazole is proteolytically stable) | Triazole stability is advantageous for MS proteomics. |

| Fluorescence | None (Silent) | High (If fluorophore tagged) | Some oxazole-triazoles exhibit "turn-on" fluorescence (fluorogenic). |

Key Experimental Insight: The "Linker Effect"

In some cases, the triazole ring itself contributes to binding. For certain oxazole-based antibacterial agents, the formation of the triazole adds a hydrogen-bond acceptor that improves IC₅₀ compared to the alkyne precursor. However, this is the exception, not the rule, in proteomic profiling.

Experimental Protocols

To validate the biological activity of your oxazole probes, you must perform these two control experiments.

Protocol A: Competitive IC₅₀ Determination (Bioactivity Validation)

Objective: Prove that the unclicked alkyne-oxazole probe binds the target with similar potency to the parent inhibitor.

-

Preparation: Prepare serial dilutions of (a) Parent Oxazole Inhibitor and (b) Alkyne-Oxazole Probe in DMSO.

-

Enzyme Assay: Incubate recombinant target protein (e.g., Kinase X) with compounds for 30 min at RT.

-

Substrate Addition: Add ATP/Substrate and initiate reaction.

-

Readout: Measure product formation (ADP-Glo, fluorescence, etc.).

-

Analysis: Plot dose-response curves.

-

Success Criteria: The IC₅₀ of the Alkyne-Probe should be within 2-3 fold of the Parent Inhibitor.

-

Protocol B: Gel-Based ABPP (Labeling Efficiency)

Objective: Visualize specific labeling and assess background noise of the clicked product.

-

Live Cell Labeling: Treat cells with Unclicked Probe (1–10 µM) for 1–4 hours.

-

Control: Pre-treat with 10x excess Parent Inhibitor (Competition Control).

-

-

Lysis: Wash cells 3x with PBS. Lyse in PBS + 1% NP-40 + Protease Inhibitors.

-

Click Reaction (CuAAC):

-

Add reagents in order: Lysate (1 mg/mL) → Azide-Rhodamine (20 µM) → TCEP (1 mM) → TBTA Ligand (100 µM) → CuSO₄ (1 mM).

-

Note: Pre-mix TCEP/TBTA/CuSO₄ if possible to protect proteins from oxidation.

-

-

Incubation: 1 hour at RT in the dark.

-

Precipitation: Add cold acetone (4 volumes) to remove excess unreacted dye. Spin at 15,000 x g for 10 min.

-

Visualization: Resuspend pellet in SDS loading buffer. Run SDS-PAGE and scan for fluorescence.

Workflow Visualization: The ABPP Pipeline

This diagram details the standard workflow for using oxazole probes, highlighting where the "Click" occurs to preserve biological integrity.

Figure 2: Sequential workflow ensuring the probe acts in its native "unclicked" state during the biological phase.

References

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[2][3] Chemistry & Biology. Link

-

Willems, L. I., et al. (2011). From synthesis to application: The evolution of activity-based probes. Bioconjugate Chemistry. Link

-

Thirumurugan, P., et al. (2013). Click chemistry for drug development and diverse chemical biology applications.[4] Chemical Reviews. Link

-

Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. Link

-

Li, H., et al. (2022). Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls.[4] Redox Biology. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]